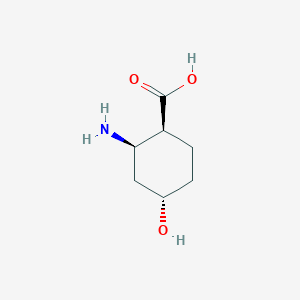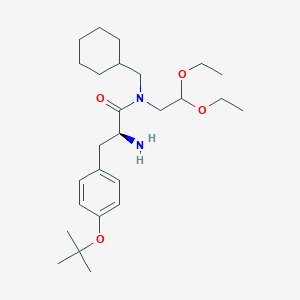
3-(Bromomethyl)-4-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-4-iodobenzonitrile is an organic compound that features both bromine and iodine atoms attached to a benzene ring, along with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar bromination and iodination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Bromomethyl)-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The iodine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Amines or carboxylic acids derived from the nitrile group.
科学研究应用
3-(Bromomethyl)-4-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: Potential precursor for bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-4-iodobenzonitrile in chemical reactions involves the activation of the bromomethyl and iodine groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions through oxidative addition and reductive elimination steps in the presence of palladium catalysts . The nitrile group can undergo transformations through nucleophilic addition or reduction pathways.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
4-Iodobenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution.
3-(Chloromethyl)-4-iodobenzonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in certain reactions.
Uniqueness
3-(Bromomethyl)-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
属性
分子式 |
C8H5BrIN |
|---|---|
分子量 |
321.94 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-iodobenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
InChI 键 |
LURMOSNUQMUWGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)CBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)



![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)

![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)



![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
